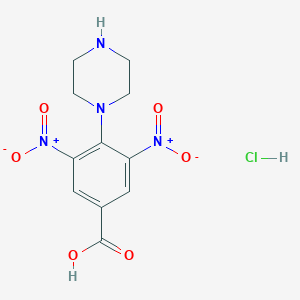

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride

Descripción general

Descripción

“3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride” is a chemical compound with the molecular formula C11H12N4O6 . It’s used extensively in scientific research due to its diverse applications. It exhibits remarkable properties, allowing for innovative studies in various fields, including medicine, chemistry, and materials science.

Molecular Structure Analysis

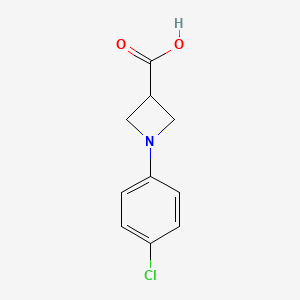

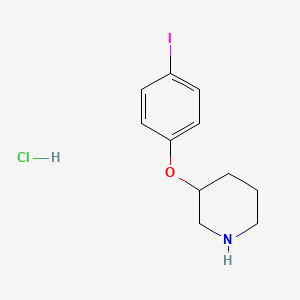

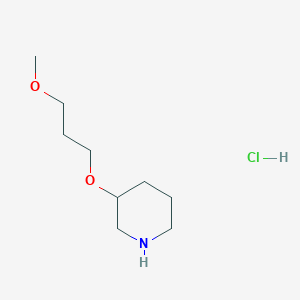

The molecular structure of “3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzoic acid group, which is a carboxylic acid consisting of a benzene ring .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.3±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has 10 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 144 Å2 .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been utilized in the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives which exhibit antibacterial properties . These derivatives have been tested against various bacterial strains using the agar diffusion method. Some derivatives have shown promising activity against bacteria like Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 500 µg/mL .

Pharmacological Applications

Piperazine derivatives, which include the 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been the subject of extensive research for their potential as drug candidates . The piperazine moiety is particularly important in the development of drugs due to its versatility and presence in many biologically active compounds.

Industrial Uses

This chemical is available for purchase as a high-quality reference standard for pharmaceutical testing, indicating its use in quality control and assurance in the pharmaceutical industry . It is also used in bulk custom synthesis and procurement, suggesting its role in the manufacturing of complex pharmaceuticals .

Medical Research

In medical research, 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride is used for pharmaceutical testing to ensure the efficacy and safety of new medicinal products . It serves as a reference standard that helps in the validation of analytical methods used in the detection and quantification of pharmaceutical substances.

Environmental Studies

While specific environmental applications were not directly found, compounds like 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride are often used in environmental chemistry for the development of analytical methods. These methods can detect and quantify environmental pollutants and help in understanding their distribution and impact .

Chemical Synthesis

The compound is involved in the synthesis of various chemical entities. Its role in chemical synthesis is crucial, as it provides a building block for creating more complex molecules. This is particularly important in the development of new materials and active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride is used as a standard for calibrating instruments and validating analytical procedures. This ensures the accuracy and reliability of the results obtained during the chemical analysis of substances .

Propiedades

IUPAC Name |

3,5-dinitro-4-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O6.ClH/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13;/h5-6,12H,1-4H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPDDCKHYOUMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)

![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)